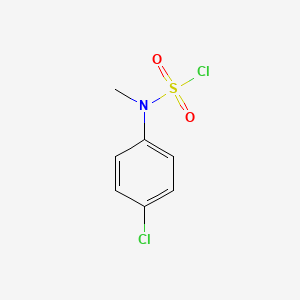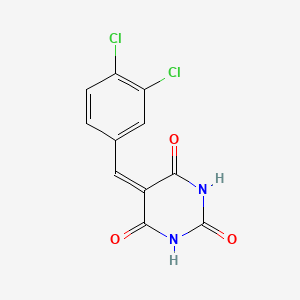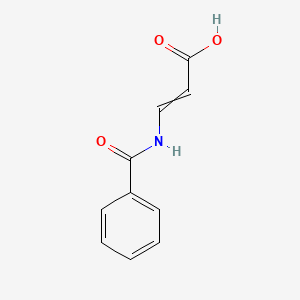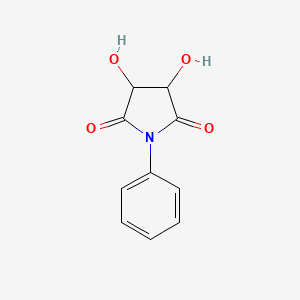![molecular formula C13H29N3O3 B15161688 N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N'-pentan-3-ylurea CAS No. 823235-99-0](/img/structure/B15161688.png)
N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N'-pentan-3-ylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N’-pentan-3-ylurea is a synthetic organic compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound features a urea backbone with functional groups that enhance its reactivity and utility in different chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N’-pentan-3-ylurea typically involves the reaction of N-(3-aminopropyl)-N,N-bis(2-hydroxyethyl)amine with pentan-3-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: N-(3-aminopropyl)-N,N-bis(2-hydroxyethyl)amine and pentan-3-yl isocyanate.
Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran are commonly used.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures (25-40°C).
Catalyst: In some cases, a catalyst such as triethylamine may be used to enhance the reaction rate.
The reaction proceeds through the nucleophilic attack of the amine group on the isocyanate, forming the urea linkage.
Industrial Production Methods
In industrial settings, the production of N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N’-pentan-3-ylurea can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems ensures consistent product quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N’-pentan-3-ylurea undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydroxyl groups in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
科学研究应用
N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N’-pentan-3-ylurea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers, surfactants, and other specialty chemicals.
作用机制
The mechanism by which N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N’-pentan-3-ylurea exerts its effects involves interactions with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The hydroxyl and urea groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
N-{3-[Bis(2-hydroxyethyl)amino]propyl}hexadecanamide: Similar structure with a longer alkyl chain.
N-{3-[Bis(2-hydroxyethyl)amino]propyl}palmitamide: Another analog with a different alkyl chain length.
N-{3-[Bis(2-hydroxyethyl)amino]propyl}triethoxysilane: Contains a silane group, used in surface functionalization.
Uniqueness
N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N’-pentan-3-ylurea is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. Its balanced hydrophilic and hydrophobic characteristics make it versatile for various applications, from chemical synthesis to biological studies.
属性
CAS 编号 |
823235-99-0 |
|---|---|
分子式 |
C13H29N3O3 |
分子量 |
275.39 g/mol |
IUPAC 名称 |
1-[3-[bis(2-hydroxyethyl)amino]propyl]-3-pentan-3-ylurea |
InChI |
InChI=1S/C13H29N3O3/c1-3-12(4-2)15-13(19)14-6-5-7-16(8-10-17)9-11-18/h12,17-18H,3-11H2,1-2H3,(H2,14,15,19) |
InChI 键 |
FQYXWWBSRKXZCK-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)NC(=O)NCCCN(CCO)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl[(dec-2-en-1-yl)oxy]dimethylsilane](/img/structure/B15161605.png)
![4-Ethoxy-2-fluoro-1-[(4-propylcyclohexyl)methoxy]benzene](/img/structure/B15161612.png)
![1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-](/img/structure/B15161626.png)

![2-[(2,2,2-Trifluoro-1-methoxy-1-phenylethyl)sulfanyl]pyridine](/img/structure/B15161642.png)
![1,1-Dibenzyl-2-methyl-1H-benzo[E]indole](/img/structure/B15161647.png)
![1-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]ethan-1-one](/img/structure/B15161650.png)

![1H-[1,4]Benzodioxino[2,3-D]imidazole](/img/structure/B15161652.png)
![2-Methyl-5-[(phenylsulfanyl)methyl]furan](/img/structure/B15161653.png)

![Diethyl [3-(pyrrolidin-1-yl)propyl]phosphonate](/img/structure/B15161666.png)


